N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide
Description
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with a sulfone (dioxido) group, a methyl substituent at the 3-position, and a 1-naphthamide moiety linked via an ethyl chain.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-22-18-11-4-5-12-19(18)23(27(22,25)26)14-13-21-20(24)17-10-6-8-15-7-2-3-9-16(15)17/h2-12H,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEJJYJVWJDVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide typically involves multiple steps. One common approach is the condensation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole with an appropriate naphthamide derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel complexes and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DCM, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. The structural features of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Case studies have shown that similar compounds can induce apoptosis in various cancer cell lines.
2. Neuroprotective Effects
Studies have suggested that derivatives of thiadiazole compounds can modulate neuroprotective pathways. This compound may possess the ability to protect neurons from oxidative stress and excitotoxicity by acting on NMDA receptors and other neuroreceptors. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for organic semiconductor applications. Its ability to form stable films and exhibit charge transport characteristics can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Sensor Development
Due to its chemical reactivity and stability, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological markers. Its integration into sensor devices could enhance sensitivity and selectivity.
Environmental Science Applications
1. Pollution Remediation
The compound's potential as a reactive agent suggests applications in environmental remediation processes. It could be employed in the degradation of hazardous organic pollutants through advanced oxidation processes or photocatalysis.
2. Biodegradability Studies
Research into the biodegradability of compounds similar to this compound is crucial for assessing their environmental impact. Understanding how such compounds break down in natural environments can inform regulations and safety assessments.
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzo[c][1,2,5]thiadiazole vs. Benzo[e]thiazine 1,1-dioxides: The target compound’s benzo[c][1,2,5]thiadiazole dioxido core differs from benzo[e]thiazine dioxides (e.g., 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide) in ring fusion and substituent positioning. The former has a bicyclic 6-π electron system, while the latter features a tricyclic structure. Sulfone groups in both enhance thermal stability, but the benzo[c]thiadiazole system may exhibit stronger electron-withdrawing effects, influencing reactivity in C–H functionalization or catalysis .
Amide-Functionalized Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
This compound shares a benzamide backbone but lacks the thiadiazole and naphthalene moieties. Its N,O-bidentate directing group facilitates metal-catalyzed C–H activation, whereas the target compound’s naphthamide group may sterically hinder coordination. IR and NMR data for this derivative (e.g., –NH stretch at ~3262 cm⁻¹, aromatic protons at δ 7.5–8.2 ppm) contrast with the target’s expected naphthamide signals (e.g., downfield-shifted aromatic protons due to extended conjugation) .Triazole-Naphthalene Acetamides () :
Derivatives like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate naphthalene and amide groups but via triazole linkages. Their synthesis via Cu-catalyzed azide-alkyne cycloaddition differs from the target’s likely amide-coupling route. Spectroscopically, triazole protons (δ ~8.36 ppm in 6b) and nitro-substituted aromatic signals (δ ~8.61 ppm in 6c) are absent in the target compound, which instead features a sulfone group (IR ~1300 cm⁻¹ for S=O) .
Sulfone-Containing Analogues
- 2,2’-Ethylene-bis(benzenesulfonamides) () :
These bis-sulfonamides share sulfone groups but lack heterocyclic cores. Their synthesis via sulfamoyl chloride reactions contrasts with the target’s thiadiazole formation. The target’s methyl group at the 3-position may reduce solubility compared to ethylene-linked sulfonamides .
Table 2: Reactivity and Stability Insights
| Compound | Electronic Effects | Stability Considerations |
|---|---|---|
| Target Compound | Electron-deficient (sulfone, thiadiazole) | High thermal stability due to sulfone |
| Triazole-naphthalene acetamides | Electron-rich (triazole, naphthalene) | Sensitive to oxidative conditions |
| Benzo[e]thiazine dioxides | Moderate electron withdrawal (sulfone) | Prone to ring-opening under strong acid/base |
Research Implications and Gaps
While the target compound’s structural features align with bioactive sulfonamides or coordination ligands, direct biological or catalytic data are absent in the evidence. Further research should explore:
- Synthetic Optimization : Amide coupling vs. heterocyclic ring-closing approaches.
- Spectroscopic Benchmarking : Full NMR/HRMS characterization to confirm sulfone and naphthamide signals.
- Application Studies : Coordination chemistry or enzyme inhibition assays based on sulfone/amide motifs .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety fused with a naphthalene structure, contributing to its unique chemical reactivity and biological activity. The presence of the thiadiazole ring is significant as it is often associated with various pharmacological effects.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 2034594-33-5
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. The thiadiazole group can facilitate binding interactions that modulate enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial and antifungal activities. In vitro studies have shown that compounds containing thiadiazole rings can inhibit the growth of various bacterial strains.
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Table 1 summarizes the IC50 values of related thiadiazole compounds in AChE inhibition studies:
| Compound ID | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| Compound 10 | 103.24 | >50 |
| Compound 16 | 108.94 | >50 |
| Compound 13 | 250.00 | 25–50 |
These findings suggest that this compound could serve as a lead compound for developing new AChE inhibitors.
Anti-inflammatory Activity
Thiadiazoles have also been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Characterization : A study reported the synthesis of various thiadiazole derivatives and their characterization via spectroscopic methods. The synthesized compounds were tested for biological activity against different pathogens.
- Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited potent AChE inhibitory activity comparable to established inhibitors like donepezil. This positions this compound as a candidate for further development in treating neurodegenerative diseases.
- Docking Studies : Molecular docking simulations have indicated favorable binding interactions between the compound and target enzymes, supporting its potential as an effective inhibitor.
Q & A
Q. Critical Parameters :
- Solvent : DMF enhances solubility of aromatic intermediates but may require post-reaction purification via column chromatography .
- Catalysts : Copper acetate (10 mol%) accelerates cycloaddition in hybrid synthetic approaches .
Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
(Basic)
Primary Methods :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the thiadiazole ring and naphthamide substituents. Aromatic proton signals (δ 7.2–8.5 ppm) and sulfone group deshielding (δ 2.8–3.2 ppm for SO2) are diagnostic .
- IR Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1300–1320 cm⁻¹ (S=O asymmetric stretch) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Q. Data Interpretation Tips :
- Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in aromatic coupling patterns .
How can contradictory data regarding the biological activity of this compound be systematically addressed?
(Advanced)
Contradictions in activity (e.g., FAAH inhibition vs. antimicrobial effects) may arise from assay variability or off-target interactions. Mitigation strategies include:
- Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., enzyme inhibition vs. bacterial growth assays) to confirm target specificity .
- Orthogonal Assays : Validate FAAH inhibition using both fluorometric (e.g., substrate cleavage) and mass spectrometry-based methods .
- Structural Analogues : Synthesize derivatives lacking the sulfone group to isolate contributions of specific moieties to activity .
What computational strategies are employed to predict the interaction mechanisms between this compound and biological targets?
(Advanced)
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with FAAH or microbial enzymes. The naphthamide group often occupies hydrophobic pockets, while the sulfone interacts with catalytic residues .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.5 Å suggests weak binding .
- QSAR Models : Correlate substituent electronegativity (Hammett constants) with antibacterial activity to guide analogue design .
What strategies are recommended for resolving low yields in the final amidation step during synthesis?
(Advanced)
Common Issues and Solutions :
- Poor Nucleophilicity : Activate 1-naphthoic acid with EDCI/HOBt or use in situ acyl chloride formation (thionyl chloride) .
- Side Reactions : Reduce temperature (<50°C) and use non-polar solvents (e.g., toluene) to minimize hydrolysis of the amide bond .
- Purification : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate the product .
Q. Optimized Conditions :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 50–60°C | |
| Solvent | DMF with 2 eq. DIPEA | |
| Catalyst | DMAP (5 mol%) |
How do structural modifications influence the compound's pharmacokinetic properties, and what methodologies guide SAR studies?
(Advanced)
Key Modifications and Effects :
- Electron-Withdrawing Groups (e.g., -F, -NO2) : Enhance metabolic stability by reducing CYP450-mediated oxidation. Introduced via electrophilic aromatic substitution on the thiadiazole ring .
- Hydrophobic Substituents (e.g., methyl) : Improve blood-brain barrier penetration (logP >2.5) but may increase hepatotoxicity .
- Sulfone Replacement : Replacing SO2 with carbonyl groups reduces off-target interactions with sulfotransferases .
Q. SAR Workflow :
Library Synthesis : Parallel synthesis of 10–20 analogues using automated reactors .
ADME Screening : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models .
In Vivo Validation : Pharmacokinetic profiling in rodent models (e.g., t1/2, AUC0–24) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
